2,4-Dinitrobenzyl bromide
Overview
Description
2,4-Dinitrobenzyl bromide is a chemical compound with the molecular formula C7H5BrN2O412. It has a molecular weight of 261.03 g/mol12. This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges1.
Synthesis Analysis
The synthesis of 2,4-Dinitrobenzyl bromide can be achieved from 2,4-Dinitrobenzyl alcohol2. Another method involves the reaction of 2,4-Dinitrotoluene with aldehydes in the presence of catalytic amounts of DBU to form the corresponding alcohols in good yields (usually above 65%). The obtained alcohols can then be readily oxidized to 2,4-dinitrobenzyl ketones3.
Molecular Structure Analysis
The molecular structure of 2,4-Dinitrobenzyl bromide consists of a benzene ring substituted with two nitro groups and one bromomethyl group24.
Chemical Reactions Analysis
2,4-Dinitrobenzyl bromide can participate in photochemical reactions. For instance, it can form an electron donor-acceptor (EDA) complex with indoles, which can be photochemically activated to perform alkylation56.Physical And Chemical Properties Analysis
2,4-Dinitrobenzyl bromide is a solid at room temperature1. It has a melting point of 50-52°C and a predicted boiling point of 360.3±27.0 °C27. The predicted density of this compound is 1.830±0.06 g/cm327.Scientific Research Applications
1. Synthesis and Study of Metabolites 2,4-Dinitrobenzyl bromide has been utilized in the synthesis of various compounds. For instance, Mori et al. (1998) synthesized sulfates and glucuronides of 2,4-dinitrobenzyl alcohol, important for studying the carcinogenicity of 2,4-DNT and 2,6-DNT (Mori et al., 1998).
2. Protecting Group in Oligonucleotide Synthesis Christadoulou and Reese (1983) proposed 2,4-dinitrobenzyl as a temporary protecting group for phosphodiester functions in oligonucleotide synthesis, highlighting its potential in biochemistry (Christadoulou & Reese, 1983).
3. Catalyst in Organic Synthesis Bujok et al. (2018) demonstrated the role of 2,4-dinitrobenzyl ketones, derived from 2,4-dinitrobenzyl bromide, in the synthesis of 6-nitroindoles, providing a pathway to synthesize various organic compounds (Bujok et al., 2018).
4. Intermediate in Pharmaceutical Agents Synthesis Xuan et al. (2010) synthesized 1-bromo-2,4-dinitrobenzene from 2,4-dinitrobenzyl bromide, an intermediate for medicinal agents, organic dyes, and electroluminescent materials (Xuan et al., 2010).
5. Role in Photochemical Studies McClelland and Steenken (1987) explored the solvent effect on the absorption spectra of the photochemically produced 2,4-dinitrobenzyl carbanion, contributing to understanding of photochemical processes (McClelland & Steenken, 1987).
6. Application in Solid-State NMR Schmidt et al. (1999) used 2-(2,4-dinitrobenzyl)-3-methylpyridine in their study on polymorphism and phase transitions using solid-state NMR, demonstrating its application in materials science (Schmidt et al., 1999).
7. Enhancing Detection Responses in LC-MS Higashi et al. (2006) investigated a procedure for determining estrogens in biological fluids using LC-MS, where 2,4-dinitrobenzyl bromide played a role in enhancing detection responses (Higashi et al., 2006).
Safety And Hazards
2,4-Dinitrobenzyl bromide is classified as a hazardous substance. It can cause severe skin burns and eye damage, and may cause respiratory irritation8. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling it8.
Future Directions
Recent research has shown that 2,4-Dinitrobenzyl bromide can be used in the synthesis of non-proteinogenic amino acids via photo-mediated C–H functionalization9. This opens up new possibilities for the use of this compound in the field of organic synthesis.
properties
IUPAC Name |
1-(bromomethyl)-2,4-dinitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O4/c8-4-5-1-2-6(9(11)12)3-7(5)10(13)14/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBJFAWRZSOCMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427320 | |
Record name | 2,4-DINITROBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dinitrobenzyl bromide | |
CAS RN |
3013-38-5 | |
Record name | 2,4-DINITROBENZYL BROMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10427320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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